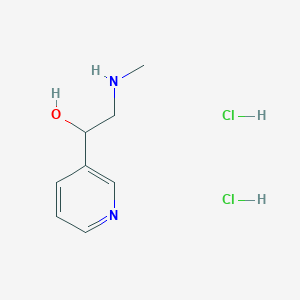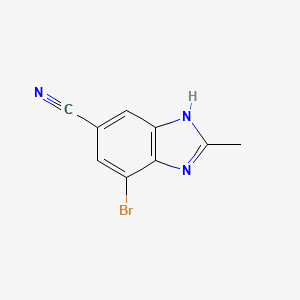![molecular formula C22H14N4O B2460497 4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitril CAS No. 339013-23-9](/img/structure/B2460497.png)
4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile” is a type of spiro host material . It’s used in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) .
Synthesis Analysis
The synthesis of such compounds involves a series of chemical reactions. For instance, two spiro host materials, namely 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] (QAF-TRZ) and 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (STF-TRZ), are designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex, with electron donor (acridine) and acceptor (triphenyltriazine) moieties connected at the meta positions . This structure allows for intra- and intermolecular charge transfer (CT) states to be induced through exciplex-like interactions between the same emitters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its use in OLEDs. For instance, it exhibits excellent electroluminescence performance .Wissenschaftliche Forschungsanwendungen
- DPTPCz ist ein vielversprechendes Material für OLEDs aufgrund seiner bipolaren Natur. Es kann sowohl als Elektronenakzeptor als auch als Lochtransportmaterial fungieren. Forscher haben seine Verwendung in phosphoreszierenden OLEDs untersucht, wo es zu effizienter Lichtemission beiträgt .
- In Polymerformulierungen wirkt DPTPCz als UV-Licht-Absorber und Stabilisator. Es bietet eine bessere Wetterbeständigkeit als herkömmliche Benzotriazol-UV-Absorber. Wichtig ist, dass seine geringe Neigung zur Chelatbildung seine Verwendung auch in Formulierungen ermöglicht, die Katalysatorrückstände enthalten .
Organische Leuchtdioden (OLEDs)
UV-Licht-Absorber und Stabilisatoren
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with electron donor (acridine) and acceptor (triphenyltriazine) moieties .
Mode of Action
The compound is composed of electron donor and acceptor moieties, which are connected at the meta positions so that intra- and intermolecular charge transfer (CT) states can be induced through exciplex-like interactions between the same emitters . This interaction results in changes at the molecular level, which can lead to various downstream effects.
Pharmacokinetics
Similar compounds have been reported to have good solubility in organic solvents , which can impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit thermally activated delayed fluorescence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile. For instance, the compound’s solubility can be influenced by the presence of certain solvents . Additionally, temperature can affect the compound’s stability and efficacy .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O/c23-15-16-11-13-19(14-12-16)27-22-20(17-7-3-1-4-8-17)25-26-21(24-22)18-9-5-2-6-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMNNEKWDDJRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2460418.png)
![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2460419.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2460420.png)
![1-[(1S)-1-Phenylethyl]-N-[2-[2-[[1-[(1S)-1-phenylethyl]pyrrole-2-carbonyl]amino]ethyldisulfanyl]ethyl]pyrrole-2-carboxamide](/img/structure/B2460421.png)
![1-Piperazinecarboxylic acid, 4-[[[(4-bromophenyl)methyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B2460423.png)

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2460426.png)


![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2460430.png)
![N-[2,2-Dimethyl-3-(methylamino)propyl]acetamide;hydrochloride](/img/structure/B2460435.png)
![2-Chloro-1-(2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2460436.png)
![Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2460437.png)
